molecular formula C20H23NO3S2 B3005399 Methyl 2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 868153-85-9

Methyl 2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B3005399
CAS No.: 868153-85-9
M. Wt: 389.53
InChI Key: RCYMLHHKBWXGKI-UHFFFAOYSA-N
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Description

Methyl 2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a bifunctional tetrahydrobenzo[b]thiophene derivative characterized by two fused tetrahydrobenzo[b]thiophene rings. The molecule features a carboxamide group linking the two rings, with a methyl substituent at position 6 of one ring and a methyl ester at position 3 of the other (CAS: 302576-76-7, molecular formula: C₂₀H₂₃NO₅S, molecular weight: 389.465) . Its synthesis likely involves multi-step reactions, including carboxamide coupling, as seen in analogous compounds (e.g., ethyl 2-benzamido derivatives) .

Properties

IUPAC Name

methyl 2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S2/c1-11-7-8-12-14(10-25-16(12)9-11)18(22)21-19-17(20(23)24-2)13-5-3-4-6-15(13)26-19/h10-11H,3-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYMLHHKBWXGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC=C2C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a benzo[b]thiophene core fused with tetrahydro derivatives. The synthesis typically involves multi-step reactions including cyclization and acylation processes that yield the desired compound with high purity. Spectroscopic methods such as NMR and IR are employed to confirm the structure of the synthesized compounds .

Anticancer Activity

Several studies have explored the anticancer properties of compounds related to the benzo[b]thiophene scaffold. For instance:

  • Cell Proliferation Inhibition : Compounds derived from this scaffold exhibited significant antiproliferative activity against various cancer cell lines. IC50 values ranged from 1.1 to 95.9 μM depending on the specific derivative and the type of cancer cell line tested .
  • Mechanism of Action : The mechanism often involves apoptosis induction and cell cycle arrest. For example, certain derivatives have been shown to induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates .

Analgesic Activity

Research has indicated that derivatives of tetrahydrobenzo[b]thiophene possess notable analgesic effects. In vivo studies using the "hot plate" method demonstrated that these compounds can significantly reduce pain responses in animal models, surpassing the efficacy of standard analgesics like metamizole .

Selectivity Towards Cancer Cells

A critical aspect of these compounds is their selectivity for cancer cells over normal cells. For instance, one study showed that certain derivatives did not significantly affect the viability of normal human peripheral blood mononuclear cells even at higher concentrations (IC50 > 20 μM), indicating a desirable therapeutic window .

Data Tables

Activity Type IC50 Range (μM) Cell Lines Tested Mechanism
Antiproliferative1.1 - 95.9MCF-7, HepG-2, K562Apoptosis induction
AnalgesicNot specifiedMouse modelPain response reduction
Selective Cytotoxicity>20Normal human PBMCsMinimal effect on viability

Case Studies

  • Case Study on Antiproliferative Activity :
    A study evaluated a series of tetrahydrobenzo[b]thiophene derivatives against MCF-7 breast cancer cells. Compound 4 showed an IC50 value of 23.2 μM and was effective in inducing apoptosis as evidenced by flow cytometry analysis which indicated significant G2/M phase arrest .
  • Case Study on Analgesic Properties :
    In another study focusing on analgesic activity, various tetrahydrobenzo[b]thiophene derivatives were tested in murine models. The results indicated that these compounds provided substantial pain relief compared to traditional analgesics, suggesting their potential as new pain management therapies .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds related to the benzo[b]thiophene scaffold. For instance, derivatives of tetrahydrobenzo[b]thiophene have been synthesized and tested for their efficacy against various cancer cell lines:

  • Synthesis and Testing : A study synthesized novel 2-cyanoacrylamido derivatives of tetrahydrobenzo[b]thiophene and evaluated their anticancer activity against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines. Compounds showed promising IC values, with some exhibiting better efficacy than the reference drug doxorubicin .
  • Mechanism of Action : Research indicates that these compounds can induce apoptosis in cancer cells through various pathways. For example, one study reported that certain derivatives inhibited the expression of genes associated with cell proliferation and survival .

Analgesic Properties

The analgesic effects of methyl 2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have also been documented:

  • Activity Assessment : A series of compounds derived from tetrahydrobenzo[b]thiophene were evaluated for analgesic activity. The results indicated that these compounds exhibited analgesic effects comparable to established analgesics .

Biological Mechanisms

The biological mechanisms underlying the activities of this compound are complex and involve multiple pathways:

  • Inhibition of Cell Proliferation : Compounds derived from this scaffold have been shown to inhibit cellular proliferation by disrupting microtubule dynamics and inducing cell cycle arrest .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may also possess anti-inflammatory properties by modulating inflammatory pathways through NRF2 activation .

Data Tables

Study Compound Tested Cell Line IC50 (µg/ml) Mechanism
2-cyanoacrylamidoHepG213.5Apoptosis
Tetrahydrobenzo[b]thiopheneMCF-70.10Cell cycle arrest
Ethyl derivativesHCT-116VariesMicrotubule disruption

Case Studies

  • HepG2 Cell Line Study : A specific derivative demonstrated an IC50 value of 13.5 µg/ml against HepG2 cells, indicating significant anticancer activity compared to doxorubicin (IC50: 21.6 µg/ml). This suggests a potential therapeutic application in liver cancer treatment .
  • MCF-7 Cell Line Evaluation : Another study highlighted a compound with an IC50 of 0.10 µg/ml against MCF-7 cells, showcasing its potency as an anticancer agent targeting breast cancer .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Substituents Functional Groups Molecular Weight Key References
Target Compound 6-methyl, carboxamide, methyl ester Carboxamide, ester 389.465
Ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Cyanoacetamido, ethyl ester Cyano, ester 291.34
Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S8) p-Br-benzylideneamino, ethyl ester Imine, ester ~350–400 (estimated)
Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 6-phenyl, amino, methyl ester Amino, ester 287.38
2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 3,5-dimethoxybenzamido, methyl Carboxamide, methoxy 387.43 (calculated)

Key Observations :

  • Electronic Effects: The target compound’s methyl substituent (electron-donating) contrasts with electron-withdrawing groups like cyano in or p-Br in , which enhance anticancer activity by modulating electron density .
  • Bioisosteric Replacements : Replacing the methyl ester with ethyl (e.g., vs. ) alters lipophilicity and metabolic stability. For instance, ethyl esters generally exhibit slower hydrolysis than methyl esters in vivo.

Key Observations :

  • Multi-component reactions (e.g., Petasis in ) offer modularity but often suffer from lower yields (22% in vs. 56–75% in ).
  • The target compound’s synthesis is inferred to require precise carboxamide coupling, similar to methods in , where anhydrides (e.g., succinic or maleic) form amide bonds under mild conditions.

Table 3: Reported Bioactivities of Analogs

Compound Biological Activity Mechanism/Notes Reference
Ethyl 2-(p-Br-benzylideneamino)-... (S8) Anticancer (A-549 cells) IC₅₀ ≈ 10⁻⁴ M; electron-withdrawing groups enhance activity
Methyl 2-[(3-carboxy-1-oxopropyl)amino]-... (23) Antibacterial Targets bacterial virulence factors; moderate activity
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Intermediate for antitumor agents No direct activity reported; used in SAR studies

Key Observations :

  • Anticancer Potential: The target compound lacks electron-withdrawing groups critical for activity in , suggesting it may prioritize other mechanisms (e.g., kinase inhibition via carboxamide interactions).
  • Antibacterial Activity : Analog shows that carboxamide derivatives can disrupt bacterial virulence, but the target’s methyl group may reduce solubility, limiting efficacy.

Structure-Activity Relationship (SAR) Insights

  • Substituent Position : Methyl at position 6 (target) vs. phenyl in : Smaller alkyl groups may enhance membrane permeability but reduce aromatic stacking interactions.
  • Functional Group Impact : Carboxamide linkages (target, ) improve target binding specificity compared to ester-only analogs (e.g., ).
  • Electron Effects : Electron-withdrawing groups (e.g., p-Br in ) correlate with anticancer activity, whereas electron-donating groups (target’s methyl) may favor alternative pathways.

Q & A

Basic: What are the optimal synthetic routes for this compound?

The compound is typically synthesized via acylation reactions using anhydrides under nitrogen protection. Key steps include:

  • Reaction Setup : Reacting intermediates (e.g., 11f or 11d) with cyclic anhydrides (e.g., tetrahydrophthalic anhydride, succinic anhydride) in dry CH₂Cl₂ under reflux conditions (12–24 hours) .
  • Purification : Reverse-phase HPLC with MeCN:H₂O gradients (30% → 100%) yields pure products (67–78% yield). Crystallization from methanol is also effective for certain derivatives .
  • Critical Parameters : Use 1.2 equivalents of anhydride and strict anhydrous conditions to minimize side reactions.

Basic: Which spectroscopic techniques confirm the compound’s structure?

  • 1H/13C NMR : Assigns proton environments (e.g., NH at δ 10–12 ppm, ester COOCH₃ at δ 3.7–3.9 ppm) and carbon backbone .
  • IR Spectroscopy : Identifies functional groups (C=O at 1650–1750 cm⁻¹, NH at 3200–3400 cm⁻¹) .
  • LC-MS/HRMS : Validates molecular weight and purity (e.g., [M+H]+ peaks) .

Advanced: How can discrepancies in biological activity data between derivatives be resolved?

  • Variable Analysis : Compare substituent effects (e.g., electron-withdrawing groups in cytotoxic derivatives vs. bulky groups in antimicrobial analogs) .
  • Statistical Validation : Use dose-response curves (IC₅₀ values) and ANOVA to assess significance across cell lines (e.g., HA22T vs. MCF-7) .
  • Mechanistic Studies : Perform enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive derivatives) to correlate structure with activity .

Advanced: What strategies improve acylation reaction yields?

  • Anhydride Selection : Succinic anhydride yields >70% for carboxamide derivatives, while bulkier anhydrides require extended reaction times .
  • Solvent Optimization : Dry CH₂Cl₂ minimizes hydrolysis; DMF accelerates reactions but complicates purification.
  • Catalysis : Triethylamine (0.5–1 eq.) enhances nucleophilicity of amino groups .

Basic: How are purification challenges addressed?

  • Reverse-Phase HPLC : Effective for polar derivatives (e.g., carboxylic acids) using MeCN:H₂O gradients .
  • Crystallization : Methanol or ethanol recrystallization removes non-polar impurities (e.g., unreacted anhydrides) .

Advanced: Can computational modeling predict bioactivity of derivatives?

  • Molecular Docking : Predict binding to targets like acetylcholinesterase (e.g., compound IIId in ).
  • QSAR Models : Correlate electron-withdrawing substituents (e.g., CN, COOCH₃) with cytotoxicity using descriptors like logP and polar surface area .

Advanced: How to validate antimicrobial mechanisms experimentally?

  • Membrane Permeability Assays : Use fluorescent probes (e.g., propidium iodide) to assess disruption of bacterial membranes .
  • Enzyme Inhibition : Test inhibition of bacterial dihydrofolate reductase (DHFR) via spectrophotometric NADPH oxidation .

Basic: What structural features influence stability?

  • Hydrolytic Sensitivity : Ester groups (COOCH₃) degrade under basic conditions; amides are more stable .
  • Oxidation Risk : Tetrahydrobenzo[b]thiophene rings oxidize in DMSO with p-toluenesulfonic acid, leading to aromatization .

Advanced: How to design derivatives for selective cytotoxicity?

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., CN, CF₃) at position 3 to enhance activity against HA22T liver cancer cells .
  • Hybrid Derivatives : Combine tetrahydrobenzo[b]thiophene with thiazole rings (e.g., compound 6a) for dual-target inhibition .

Basic: Optimal conditions for NMR analysis?

  • Solvents : Use deuterated DMSO-d₆ for polar derivatives or CDCl₃ for non-polar analogs.
  • Concentration : 10–20 mg/mL in 0.6 mL solvent to avoid signal broadening.
  • Temperature : 25°C standard; variable-temperature NMR identifies dynamic processes (e.g., rotamers) .

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